molecular formula C19H15F2N3O B2621807 N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide CAS No. 1281118-28-2

N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide

Cat. No. B2621807
CAS RN: 1281118-28-2
M. Wt: 339.346
InChI Key: AISOINPEGFUDTF-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found clinical and biological applications . They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . The last decade has seen considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives are synthesized through various multicomponent reactions . For example, a three-component reaction for the synthesis of functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones has been described .


Physical And Chemical Properties Analysis

Indole is a crystalline colorless compound with specific odors . It readily undergoes electrophilic substitution due to excessive π-electrons delocalization .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some indole derivatives have been reported as antiviral agents .

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O/c20-13-6-7-15(16(21)9-13)18(10-22)24-19(25)8-5-12-11-23-17-4-2-1-3-14(12)17/h1-4,6-7,9,11,18,23H,5,8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISOINPEGFUDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC(C#N)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide

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